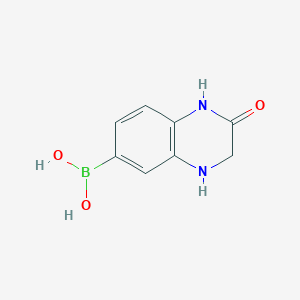
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various biaryl compounds.
科学的研究の応用
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
Uniqueness
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
(2-oxo-3,4-dihydro-1H-quinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10,13-14H,4H2,(H,11,12) |
InChIキー |
KRFGXIYWIUMUOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC(=O)CN2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
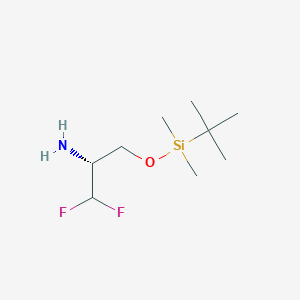

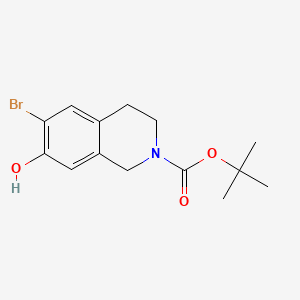
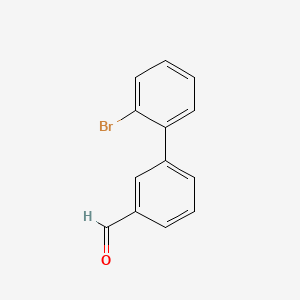

![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
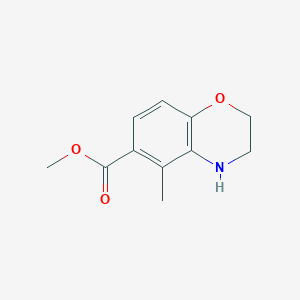
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)

